molecular formula C57H94O27 B117131 Dongnoside B CAS No. 149664-93-7

Dongnoside B

Cat. No. B117131
CAS RN: 149664-93-7
M. Wt: 1211.3 g/mol
InChI Key: OFWRPYLODPDMMJ-UHFFFAOYSA-N
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Description

Dongnoside B is a natural compound that has gained significant attention in recent years due to its potential therapeutic properties. It is a triterpenoid saponin that is extracted from the roots of the plant Dong Quai (Angelica sinensis). This compound has been extensively studied for its various pharmacological activities and has shown promising results in treating various diseases.

Scientific Research Applications

Nanobodies and Protein Function

Researchers Küey, Larocque, Clarke, and Royle (2019) developed functionalized nanobodies, termed 'dongles,' to extend the functionality of GFP tags in proteins. These dongles enabled knocksideways experiments in GFP knock-in cell lines, allowing for rapid switching between active and inactive states of proteins. However, they found that dongle binding alone could unintentionally inhibit protein function, as observed with dynamin-2-GFP and TPD54 in human cells (Küey et al., 2019).

Ceramide and Cerebrosides in Marine Organisms

Cheng, Wen, Chiou, and colleagues (2009) studied the octocoral Sarcophyton ehrenbergi, which led to the discovery of a known ceramide and new cerebrosides, including sarcoehrenosides A and B. These compounds showed antimicrobial and anti-inflammatory activities. This research highlights the potential of marine organisms in yielding novel compounds for scientific applications (Cheng et al., 2009).

Bioactive Glasses in Soft Tissue Regeneration

Miguez-Pacheco, Hench, and Boccaccini (2015) explored the use of bioactive glasses (BGs) beyond bone and teeth, focusing on soft tissue regeneration. They found that BGs, due to their biochemical reactions and ion release, can be applied in various soft tissue repair contexts, such as vascularization, wound healing, and nerve regeneration (Miguez-Pacheco et al., 2015).

Herbal Estrogenic Activity

Amato, Christophe, and Mellon (2002) investigated the estrogenic activity of herbs commonly used for menopausal symptoms, including dong quai. They found that dong quai significantly induced the growth of MCF-7 cells, a human breast cancer cell line, highlighting the potential risks and benefits of such herbs in hormonal therapies (Amato et al., 2002).

properties

CAS RN

149664-93-7

Molecular Formula

C57H94O27

Molecular Weight

1211.3 g/mol

IUPAC Name

2-[6-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C57H94O27/c1-21-8-13-57(73-20-21)22(2)34-29(84-57)15-28-26-7-6-24-14-25(9-11-55(24,4)27(26)10-12-56(28,34)5)75-51-44(71)40(67)47(33(19-61)78-51)81-54-49(48(37(64)31(17-59)77-54)82-52-43(70)39(66)36(63)30(16-58)76-52)83-53-45(72)41(68)46(32(18-60)79-53)80-50-42(69)38(65)35(62)23(3)74-50/h21-54,58-72H,6-20H2,1-5H3

InChI Key

OFWRPYLODPDMMJ-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)OC2C(C(C(C(O2)C)O)O)O)O)O)O)O)C)C)C)OC1

synonyms

dongnoside B
tigogenin 3-O-alpha- L-rhamnopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-2)-(beta-D-glucopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4)-beta-D-galactopyranoside

Origin of Product

United States

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